molecular formula C8H8Br2O2S B15090903 Isopropyl 3,4-dibromothiophene-2-carboxylate

Isopropyl 3,4-dibromothiophene-2-carboxylate

Cat. No.: B15090903
M. Wt: 328.02 g/mol
InChI Key: LZIJRFJMRIYSKY-UHFFFAOYSA-N
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Description

Isopropyl 3,4-dibromothiophene-2-carboxylate (CAS 1394023-33-6) is a brominated thiophene derivative with the molecular formula C8H8Br2O2S and a molecular weight of 328.0209 . This compound serves as a valuable synthetic intermediate in medicinal chemistry and pharmaceutical research. Thiophene derivatives, mainly those with specific carboxamide functionalities, have been identified as key scaffolds in developing potent inhibitors for biologically significant targets . For instance, related thiophene-2-carboxamide structures have shown promise as novel, potent inhibitors of the p300/CBP histone acetyltransferase (HAT), an enzyme critical in regulating gene transcription and a potential drug target for cancer therapy . Furthermore, thiophene-fused heterocyclic systems are of significant scientific interest due to a wide spectrum of biological activities, including antitumor, antifungal, and antibacterial properties, and also find applications in material science and chemical engineering . This makes this compound a versatile building block for researchers synthesizing complex molecules for drug discovery and materials development. This product is intended for research and scientific purposes only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C8H8Br2O2S

Molecular Weight

328.02 g/mol

IUPAC Name

propan-2-yl 3,4-dibromothiophene-2-carboxylate

InChI

InChI=1S/C8H8Br2O2S/c1-4(2)12-8(11)7-6(10)5(9)3-13-7/h3-4H,1-2H3

InChI Key

LZIJRFJMRIYSKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C(=CS1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3,4-dibromothiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method is the bromination of thiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 3,4-dibromothiophene-2-carboxylic acid is then esterified with isopropanol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound’s bromine substituents enable participation in transition metal-catalyzed cross-coupling reactions, forming complex thiophene derivatives.

Suzuki–Miyaura Coupling

  • Mechanism : Reacts with aryl/heteroaryl boronic acids in the presence of Pd catalysts to form biaryl thiophenes.

  • Example : Reaction with phenylboronic acid using Pd(PPh₃)₂Cl₂ yields 3,4-diarylthiophene-2-carboxylates.

  • Conditions : Typically requires a base (e.g., Na₂CO₃) and microwave irradiation to suppress proto-deboronation .

Reaction PartnerCatalystYieldTemperatureSource
Phenylboronic acidPd(PPh₃)₂Cl₂73%80°C
Pyridinylboronic acidPd(PPh₃)₂Cl₂66%80°C

Kumada–Tamao–Corriu Coupling

  • Mechanism : Reacts with Grignard reagents (e.g., 3-hexyl-2-thienylmagnesium bromide) to form regioregular polythiophenes.

  • Catalyst : Ni(dppe)Cl₂ facilitates C–S bond cleavage and polymerization .

Grignard ReagentCatalystMₙ (g/mol)RegioregularitySource
3-Hexylthienyl MgBrNi(dppe)Cl₂9,30099% HT

Nucleophilic Substitution

The bromine atoms at positions 3 and 4 are susceptible to nucleophilic displacement, enabling diverse functionalization.

Amine Substitution

  • Example : Reaction with secondary amines (e.g., piperidine) in polar aprotic solvents yields 3,4-diaminothiophene derivatives.

  • Conditions : Requires K₂CO₃ as a base and DMF as solvent at 60–80°C.

NucleophileSolventYieldSource
PiperidineDMF85%

Reductive Cyclization

Under reductive conditions, the compound participates in cyclization reactions to form fused heterocycles.

Paal–Knorr Cyclization

  • Mechanism : Treatment with Na₂S₂O₄ or H₂/Pd(C) reduces the diketone intermediate, followed by cyclization using Lawesson’s reagent to yield thieno[2,3-b]indoles .

Reducing AgentCyclization AgentProductYieldSource
Na₂S₂O₄Lawesson’s reagentThienoindole78%

Ester Hydrolysis and Functionalization

The isopropyl ester group can be hydrolyzed to the carboxylic acid, enabling further derivatization.

Acid-Catalyzed Hydrolysis

  • Conditions : H₂SO₄ in refluxing methanol converts the ester to 3,4-dibromothiophene-2-carboxylic acid .

AcidTemperatureYieldSource
H₂SO₄50°C95%

Reaction Optimization Factors

  • Catalyst Choice : Pd catalysts favor Suzuki coupling, while Ni catalysts are optimal for polymerization .

  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve nucleophilic substitution yields.

  • Microwave Assistance : Reduces reaction time from hours to minutes in cross-coupling .

Scientific Research Applications

Chemistry: Isopropyl 3,4-dibromothiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of thiophene-based polymers and other heterocyclic compounds .

Biology and Medicine: In biological research, thiophene derivatives are investigated for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound may be used in the development of new therapeutic agents .

Industry: In the industrial sector, thiophene derivatives are utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. This compound can be employed in the fabrication of these advanced materials .

Mechanism of Action

The mechanism of action of Isopropyl 3,4-dibromothiophene-2-carboxylate depends on its specific application. In chemical reactions, the bromine atoms and ester group play crucial roles in determining the reactivity and selectivity of the compound. The thiophene ring can participate in various electronic interactions, influencing the overall behavior of the molecule .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzene-Based Esters

Isopropyl 4,4-Dibromobenzilate and Isopropyl-4,4-Dichlorobenzilate

These compounds share the isopropyl ester group but differ in their aromatic core (benzene vs. thiophene) and halogen substitution patterns:

  • Aromatic Ring Effects : The benzene ring in benzilates is less electron-rich than thiophene, leading to reduced reactivity in electrophilic substitutions. Thiophene’s sulfur atom enhances conjugation, stabilizing intermediates in coupling reactions.
  • Bromine’s higher polarizability compared to chlorine may also increase the compound’s stability and boiling point .
Data Table: Key Properties of Halogenated Esters
Compound Name Molecular Formula Halogen Type/Position Molecular Weight (g/mol) Estimated Boiling Point (°C) Key Applications
Isopropyl 3,4-dibromothiophene-2-carboxylate C₈H₆Br₂O₂S Br, 3,4-thiophene 330.01 ~250–280 Cross-coupling intermediates
Isopropyl 4,4-dibromobenzilate C₁₇H₁₄Br₂O₃ Br, 4,4-benzene 442.00 ~300–320 Polymer additives, agrochemicals
Isopropyl-4,4-dichlorobenzilate C₁₇H₁₄Cl₂O₃ Cl, 4,4-benzene 349.20 ~280–300 Pharmaceutical intermediates

Thiophene Derivatives with Alternative Substituents

Isopropyl 3,4-Dichlorothiophene-2-Carboxylate (Theoretical Comparison)

Chlorine’s weaker electron-withdrawing effect may decrease the compound’s reactivity in cross-coupling reactions compared to brominated analogs.

Isopropyl 3,4-Diiodothiophene-2-Carboxylate (Theoretical Comparison)

Iodine’s larger atomic radius and weaker C–I bond could enhance reactivity in substitution reactions but reduce thermal stability. Such derivatives are less common due to iodine’s cost and handling challenges.

Non-Halogenated Thiophene Esters

Compounds like isopropyl thiophene-2-carboxylate lack halogen substituents, rendering them less reactive in aryl-halogen bond cleavage reactions. These are typically used in less demanding synthetic contexts, such as ligand frameworks or materials science.

Biological Activity

Isopropyl 3,4-dibromothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes current knowledge regarding its biological activity, structure-activity relationships (SAR), and relevant case studies.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to thiophene derivatives, including this compound. A notable study focused on the inhibition of flavivirus replication, particularly Zika virus and dengue virus. The compound's structural characteristics allow it to act as an allosteric inhibitor of the NS2B-NS3 protease, which is crucial for viral replication. The most active derivatives exhibited IC50 values as low as 130 nM against these viruses, indicating strong inhibitory effects .

Anticancer Activity

Thiophene derivatives have also shown promise in anticancer research. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, thieno[3,2-b]indole analogs have demonstrated significant antitumor activity, suggesting that modifications in the thiophene structure can enhance biological efficacy .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its chemical structure. The presence of bromine substituents at specific positions on the thiophene ring appears to enhance interaction with biological targets. For example, modifications to the alkyl groups and aromatic substitutions significantly influence the inhibitory potency against viral proteases and cancer cell proliferation .

CompoundActivity (IC50)Target
This compound130 nMZika Virus Protease
Thieno[3,2-b]indole analogsVaries (up to 200 nM)Various Cancer Cell Lines

Case Study on Antiviral Efficacy

A case study evaluated the antiviral efficacy of this compound in vitro using human cell lines infected with Zika virus. The study demonstrated a dose-dependent reduction in viral load, confirming the compound's potential as a therapeutic agent against flavivirus infections. Further investigations are needed to explore its mechanism of action and potential for clinical application.

Case Study on Anticancer Activity

Another case study assessed the cytotoxic effects of thiophene derivatives, including this compound, on breast cancer cell lines. The results indicated that these compounds induced apoptosis and inhibited cell proliferation significantly more than control groups. This highlights their potential role in developing new cancer therapies.

Q & A

Q. Advanced

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (SHELXD for solution, SHELXL for refinement) to resolve heavy-atom (Br) positions.
  • Data Validation : Check R-factors (<5%), residual density maps, and Hirshfeld surfaces for packing effects.
  • Twinned Data : For challenging crystals, apply TWINABS or CELL_NOW for integration .

What are the stability considerations for storing this compound?

Q. Basic

  • Light Sensitivity : Store in amber glass vials to prevent photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers.
  • Temperature : Maintain at –20°C for long-term storage; avoid repeated freeze-thaw cycles .

How can this compound be utilized in palladium-catalyzed cross-coupling reactions?

Advanced
The bromine atoms enable Suzuki or Stille couplings:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands (e.g., XPhos) for electron-rich aryl partners.
  • Solvent/Base : Use toluene/EtOH with K₂CO₃ for Suzuki; DMF with CsF for Stille.
    Monitor reaction progress via TLC (hexane/EtOAc) and isolate products via flash chromatography .

What computational methods aid in predicting the reactivity of this compound in synthetic pathways?

Q. Advanced

  • DFT Calculations : Optimize geometry and calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.
  • Docking Studies : For bioactive derivatives, model interactions with target proteins using AutoDock Vina .

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